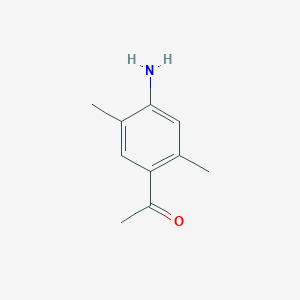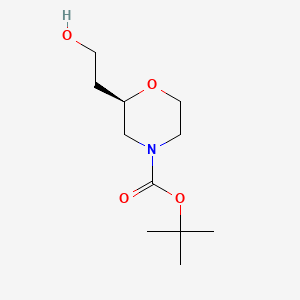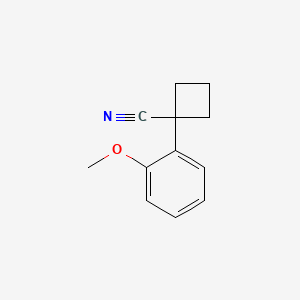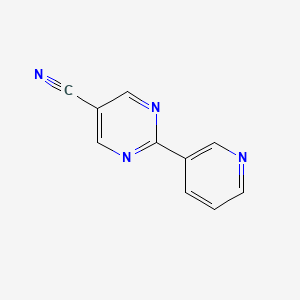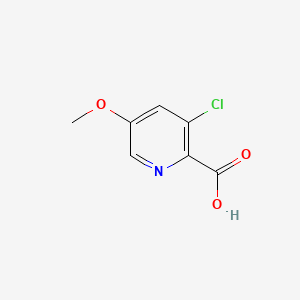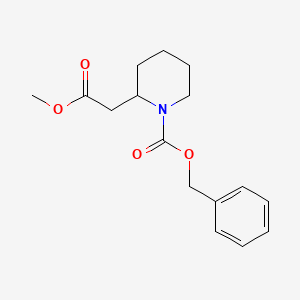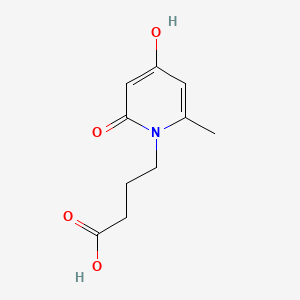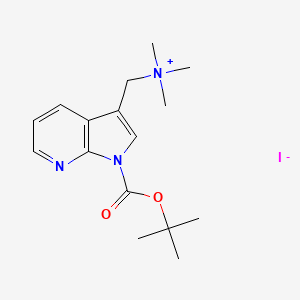
(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Boc-7-azaindol-3-methyl)trimethylammonium iodide” is a chemical compound with the empirical formula C16H24IN3O2 . It has a molecular weight of 417.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H24IN3O2 . This indicates that the compound is composed of 16 carbon atoms, 24 hydrogen atoms, one iodine atom, three nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Photocatalysis and Material Science
- The study on (BiO)2CO3-based photocatalysts reveals the application of specific bismuth oxycompounds in photocatalysis, highlighting strategies to enhance photocatalytic performance through modifications. Although this does not directly mention the target compound, it underscores the importance of structural modification in enhancing material properties for applications like healthcare, sensors, and energy storage (Ni et al., 2016) Fabrication, modification and application of (BiO) 2 CO 3 -based photocatalysts: A review.
Biopolymer Modification
- Research on xylan derivatives explores chemical modifications to produce biopolymer ethers and esters with specific properties, showing the potential of chemical modifications in creating materials with desired functionalities. This can relate to how the target compound could be used in modifying polymers or as a functional group in larger molecules for specific applications (Petzold-Welcke et al., 2014) Xylan derivatives and their application potential - mini-review of own results.
Kinase Inhibitors and Drug Discovery
- Azaindole derivatives , including the structure mentioned in your query, are extensively used in designing kinase inhibitors for drug discovery. This underscores the compound's potential application in medicinal chemistry for developing new therapeutics (Mérour et al., 2014) The Azaindole Framework in the Design of Kinase Inhibitors.
Advanced Materials and Sensors
- BODIPY-based functional materials are highlighted for their application in medical diagnostics and treatment, pointing to the potential use of similar compounds in creating sensors or diagnostic tools. This suggests a pathway for the target compound to be used in designing fluorescent probes or materials for biomedical applications (Marfin et al., 2017) Recent Advances of Individual BODIPY and BODIPY-Based Functional Materials in Medical Diagnostics and Treatment.
Safety and Hazards
properties
IUPAC Name |
trimethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]methyl]azanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N3O2.HI/c1-16(2,3)21-15(20)18-10-12(11-19(4,5)6)13-8-7-9-17-14(13)18;/h7-10H,11H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUXQSQPLVQYAG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C[N+](C)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746310 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144866-90-0 |
Source


|
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144866-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



